What is the isotopic purity of L-LEUCINE, N-ACETYL (D10)?
What is the isotopic purity of L-LEUCINE, N-ACETYL (D10)?
Technical Whitepaper: Isotopic Purity & Validation of N-Acetyl-L-Leucine-d10
Executive Summary
N-Acetyl-L-Leucine-d10 (NALL-d10) serves as the definitive stable isotope-labeled internal standard (SIL-IS) for the quantification of N-Acetyl-L-Leucine (NALL), a modified amino acid currently under late-stage clinical investigation for Niemann-Pick disease type C (NPC) and other neurodegenerative disorders.
The utility of NALL-d10 in regulated bioanalysis (GLP/GMP) hinges entirely on its isotopic purity . Unlike chemical purity, which measures the absence of other chemical species, isotopic purity measures the absence of the unlabeled (d0) or partially labeled isotopologues. Insufficient isotopic purity results in "cross-talk" in the Mass Spectrometry (MS) channel of the analyte, artificially inflating the baseline and compromising the Lower Limit of Quantitation (LLOQ).
This guide details the technical specifications, synthesis logic, and self-validating analytical protocols required to certify NALL-d10 for use in high-sensitivity LC-MS/MS assays.
The Criticality of Isotopic Purity in Quantitative MS
In LC-MS/MS workflows, NALL-d10 is spiked into biological matrices (plasma, CSF) to normalize extraction efficiency and ionization variability. The separation between the analyte (NALL,
The "Cross-Talk" Phenomenon
Ideally, an internal standard contributes zero signal to the analyte's transition channel. However, if the NALL-d10 standard contains traces of d0 (native NALL) or d1-d9 isotopologues due to incomplete deuteration during synthesis, these impurities will be detected as the drug itself.
-
Target Specification: Isotopic Enrichment
98 atom % D. -
Operational Threshold: The contribution of d0-NALL from the IS spike must be
of the LLOQ signal (EMA/FDA Bioanalytical Method Validation Guidelines).
Why d10? (The Mass Shift Logic)
We utilize a d10-labeling pattern (all carbon-bound hydrogens on the leucine backbone) rather than a smaller label (e.g., d3-acetyl) to prevent signal overlap from naturally occurring isotopes (M+1, M+2, M+3) of the native drug.
-
Native NALL (
): Monoisotopic Mass ~173.1 Da. -
NALL-d10 (
): Monoisotopic Mass ~183.1 Da. -
Mass Shift: +10 Da. This wide window ensures that even at high concentrations, the isotopic envelope of the drug does not interfere with the IS, and vice versa.
Technical Specifications & Characterization
The following specifications define "Research Grade" vs. "Reference Standard Grade" NALL-d10.
| Parameter | Specification (Reference Standard) | Method |
| Appearance | White to off-white solid | Visual |
| Chemical Purity | HPLC-UV / H-NMR | |
| Isotopic Enrichment | HRMS / D-NMR | |
| Isotopologue Distribution | d0 < 0.1% | HRMS (Deconvolution) |
| Chiral Purity | Chiral HPLC | |
| Molecular Formula | HRMS | |
| Solubility | Soluble in Methanol, DMSO, Water | Visual |
Synthesis & Stability Logic
To achieve high isotopic purity, the deuterium atoms must be introduced before the acetylation step, using a pre-validated L-Leucine-d10 precursor. Post-synthetic H/D exchange is unreliable and leads to label loss in aqueous media.
Synthesis Workflow (Schotten-Baumann Acetylation)
The synthesis couples fully deuterated L-Leucine-d10 with Acetic Anhydride.
Figure 1: Synthesis pathway ensuring conservation of the d10-leucine backbone.
Stability Considerations
-
H/D Exchange: The 10 deuteriums on the leucine side chain (methyl, methine, methylene) are non-exchangeable under physiological conditions. However, the Amide-H and Carboxyl-H are exchangeable (and thus not counted in the "d10" spec).
-
Storage: Store at -20°C, desiccated. Stable for >2 years in solid state.
Analytical Validation Protocols
This section details the self-validating protocols to confirm isotopic purity.
Protocol A: Determination of Isotopic Enrichment via HRMS
Objective: Quantify the ratio of d10 to d0/d1-d9 species.
Equipment: Orbitrap or Q-TOF Mass Spectrometer (Resolution > 30,000).
-
Sample Prep: Dissolve 1 mg NALL-d10 in 1 mL 50:50 Methanol:Water (0.1% Formic Acid).
-
Infusion: Direct infusion at 5 µL/min.
-
Acquisition:
-
Scan Range:
150 – 200. -
Mode: Positive ESI (
).
-
-
Data Analysis (Deconvolution):
-
Identify the theoretical monoisotopic peak for NALL-d10 (
~183.18). -
Integrate peak areas for:
- 173.12 (d0 - Native Impurity)
- 182.18 (d9 - Incomplete Labeling)
- 183.18 (d10 - Target)
-
Calculation:
-
Protocol B: Signal-to-Noise (S/N) Interference Check
Objective: Verify suitability for bioanalysis (LLOQ determination).
-
Blank Matrix: Extract blank human plasma.
-
IS Spike: Spike blank plasma with NALL-d10 at the working concentration (e.g., 1000 ng/mL).
-
Analysis: Inject into LC-MS/MS monitoring the Analyte Transition (e.g., 172
130 for NALL). -
Acceptance Criteria: The signal in the analyte channel must be
of the LLOQ signal of the native drug.
Application Context: Niemann-Pick Type C (NPC)
In clinical trials for NPC (e.g., using Aqneursa), NALL levels are monitored to assess pharmacokinetics.
-
Mechanism: NALL improves lysosomal function and cerebellar ataxia symptoms.
-
Bioanalysis: Because NALL is an endogenous modified amino acid, "blank" matrices often contain basal levels of NALL. This makes the d10-IS even more critical; it acts as a distinct anchor that is not present in nature, allowing for accurate background subtraction and quantification of the administered drug.
Figure 2: The mechanism of interference. Isotopic impurities in the d10 standard directly corrupt the quantification of the patient sample.
References
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Churchill, G. C., et al. (2020).[1] Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS ONE. Link
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Feil, K., et al. (2016).[2] Update on the Pharmacotherapy of Cerebellar Ataxia and Nystagmus. Cerebellum.[2] Link
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Bremova-Ertl, T., et al. (2024). Trial of N-Acetyl-l-Leucine in Niemann-Pick Disease Type C. New England Journal of Medicine. Link
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link
-
PubChem. N-Acetyl-L-leucine Compound Summary. National Library of Medicine. Link
